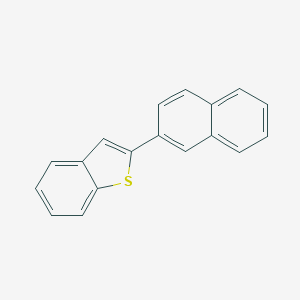

2-(2-Naphthyl)-1-thiaindene

Description

2-(2-Naphthyl)-1-thiaindene, also known as 2-(2-naphthalenyl)benzo[b]thiophene, is a sulfur-containing polycyclic aromatic hydrocarbon. Its molecular formula is C₁₈H₁₂S, with a molecular weight of 260.353 g/mol, and it is registered under CAS number 17164-77-1 . Structurally, it consists of a benzothiophene (1-thiaindene) core fused with a naphthalene group at the 2-position (Figure 1). The compound’s IUPAC Standard InChIKey is VXNMJAGOXHIGRF-UHFFFAOYSA-N, which reflects its stereochemical and constitutional uniqueness . This molecule is of interest in materials science and organic synthesis due to its extended π-conjugation system, which may influence electronic properties such as conductivity and luminescence.

Properties

CAS No. |

17164-77-1 |

|---|---|

Molecular Formula |

C18H12S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2-naphthalen-2-yl-1-benzothiophene |

InChI |

InChI=1S/C18H12S/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H |

InChI Key |

VXNMJAGOXHIGRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3 |

Other CAS No. |

17164-77-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and structural differences between 2-(2-Naphthyl)-1-thiaindene and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-(2-Naphthyl)-1-thiaindene | C₁₈H₁₂S | 260.353 | 17164-77-1 | Benzothiophene fused with 2-naphthyl group |

| 1-Thiaindene (Benzothiophene) | C₈H₆S | 134.20 | 95-39-6 | Simple benzothiophene core |

| 1H-Benz[f]indene | C₁₃H₁₀ | 166.22 | Not provided | All-carbon analog, fused indene-naphthalene |

| 2-(Prop-2-yn-1-yl)naphthalene | C₁₃H₁₀ | 166.22 | Not provided | Naphthalene with propargyl substituent |

Key Comparisons:

Core Structure and Aromaticity 2-(2-Naphthyl)-1-thiaindene vs. This modification may increase stability in radical reactions, as seen in analogous systems where naphthyl radicals form fused structures (e.g., 1H-benz[f]indene) . Sulfur vs. Carbon: The sulfur atom in 1-thiaindene introduces heteroatomic effects, such as altered electron density and redox reactivity, which are absent in all-carbon analogs like 1H-benz[f]indene .

Substituent Effects

- Naphthyl vs. Propargyl : In 2-(prop-2-yn-1-yl)naphthalene, the propargyl group introduces sp-hybridized carbons, enabling alkyne-specific reactivity (e.g., cycloadditions). By contrast, the 2-naphthyl group in 2-(2-Naphthyl)-1-thiaindene contributes steric bulk and planar aromaticity, which may influence packing in solid-state applications .

Synthetic Pathways

- Radical Reactions : Evidence suggests that naphthyl radicals (e.g., 2-naphthyl) react with allene or methyl acetylene to form fused structures like 1H-benz[f]indene or thiaindene derivatives . The sulfur atom in 2-(2-Naphthyl)-1-thiaindene likely directs reactivity differently compared to all-carbon systems.

Physicochemical Properties

- Solubility : The hydrophobic naphthyl group in 2-(2-Naphthyl)-1-thiaindene reduces solubility in polar solvents compared to 1-thiaindene.

- Thermal Stability : Extended conjugation in 2-(2-Naphthyl)-1-thiaindene may enhance thermal stability relative to smaller analogs like benzothiophene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.